2-(phenoxymethyl)-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-(phenoxymethyl)-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-19-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGUYJLINGHDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-1H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Copper-Catalyzed Cross-Coupling/Cyclocondensation
A copper(II)-mediated reaction between 2-isocyanobenzoates and amines produces 3-alkylated quinazolin-4-ones under mild conditions . Key parameters include:
| Catalyst | Base | Solvent | Yield (%) | Example Product (Ref.) |
|---|---|---|---|---|
| Cu(OAc)₂·H₂O | Et₃N | Acetonitrile | 78 | 4b (3-phenethyl) |
| Cu(OAc)₂·H₂O | Et₃N | Anisole | 75 | 4d (4-methoxybenzyl) |
This method achieves regioselective alkylation at the N3 position, accommodating aliphatic and aromatic amines.
Electronic and Steric Influences
-
Electron-donating groups (e.g., OCH₃, SCH₃) enhance yields in phenoxyquinazoline synthesis (up to 89% for 4-phenoxy derivatives) .
-
Electron-withdrawing groups (e.g., CF₃, OCF₃) reduce yields due to decreased nucleophilicity .
Position-Specific Modifications
For MET kinase inhibitors derived from quinazolin-4-ones :
| Substituent Position | IC₅₀ (μM) | Example Compound |
|---|---|---|
| C2′ (para-bromophenyl) | 8.6 ± 1.9 | CM9 |
| C3′ (trifluoromethyl) | 22.9 ± 4.6 | CM7 |
C2′ substitutions show superior inhibitory activity compared to C3′ or C4′ analogs .
Cyclization Pathways
-
Iminoxy anion intermediates facilitate cyclization via proton transfer and N–C/O–C bond resonance, confirmed by IR (loss of carbonyl peaks at 1,663 cm⁻¹) and ¹H-NMR (δ 4.599 ppm for NH₂ disappearing with D₂O) .
-
Base-promoted reactions with guanidine hydrochloride yield 2-phenoxymethyl-4-oxoquinazolin-3-carboxamidines (e.g., 4a,b ) in n-butanol .
Anticonvulsant Derivatives
3-Substituted analogs exhibit activity dependent on phenoxy substituents :
| Compound | Substituent | Seizure Inhibition (%) |
|---|---|---|
| 4b | 2,4-dichlorophenoxy | 82 |
| 7b | 2-chlorophenoxy | 68 |
Anticancer Modifications
Hydrazide-triazole pendants on quinazolin-4-ones show MET kinase inhibition (IC₅₀ = 22.8 μM for CM9 ), with para-bromophenyl groups enhancing cellular uptake .
Stability and Byproduct Analysis
-
Competitive pathways : Reactions with quinoxalin-2(1H)-ones yield arylated iminoxy compounds (major) and unmodified amides (minor) in a 7:3 ratio .
-
Degradation : Elevated temperatures in DMF produce trace N-formyl anthranilate byproducts .
This systematic analysis demonstrates the structural flexibility of 2-(phenoxymethyl)-1H-quinazolin-4-one, enabling tailored syntheses for pharmacological and material science applications. Optimized copper-catalyzed methods and position-specific substitutions remain critical for enhancing reaction efficiency and biological efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Quinazolinone derivatives, including 2-(phenoxymethyl)-1H-quinazolin-4-one, have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. These derivatives exhibited significant cytotoxicity against cancer cell lines, indicating their potential as CDK2 inhibitors that can effectively target tumors with overexpressed CDK2 .
Case Study:
A study developed a series of quinazolinone derivatives containing the phenoxy methyl group at position 2. These compounds were designed to enhance antitumor activity and were subjected to extensive testing, revealing promising results in inhibiting cancer cell proliferation .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against HIV. Quinazoline derivatives have been shown to inhibit HIV reverse transcriptase, suggesting their utility in the treatment of HIV infections and related conditions such as AIDS. The effectiveness of these compounds in blocking viral replication positions them as potential candidates for further development in antiviral therapies .
Table 1: Summary of Antiviral Activity
| Compound | Target | Activity |
|---|---|---|
| This compound | HIV Reverse Transcriptase | Inhibition of viral replication |
| Other Quinazoline Derivatives | Various viral targets | Broad-spectrum antiviral activity |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of quinazolinone derivatives are another area of interest. Research indicates that these compounds can reduce inflammation and pain, making them potential candidates for treating inflammatory diseases. Their mechanism involves the inhibition of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .
Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial enzymes and inhibit their growth effectively. Studies have reported its efficacy against both bacterial and fungal strains, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study:
A study synthesized a series of quinazolinone derivatives and tested their antimicrobial efficacy against several strains. The results showed that certain derivatives exhibited potent inhibitory activity, suggesting their applicability in developing new antimicrobial therapies .
Herbicidal Applications
Emerging research has also explored the herbicidal properties of quinazolinone derivatives. The structure-activity relationship studies indicated that certain modifications could enhance herbicidal efficacy against specific weed species. This application could be particularly beneficial in agricultural settings where selective herbicides are needed to control unwanted vegetation without harming crops .
Table 2: Herbicidal Efficacy
| Compound | Target Weed | Inhibitory Ratio (%) |
|---|---|---|
| This compound | Barnyardgrass | 79.7 |
| Other Derivatives | Rape | 100.0 |
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Quinazolinone derivatives vary widely based on substituents at the 2-, 3-, and 4-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties of Quinazolinone Derivatives
*Calculated molecular weight. †Estimated using substituent contributions (phenoxymethyl: +2.1 vs. phenyl: +1.0).
Key Observations :
- Lipophilicity: The phenoxymethyl substituent confers higher LogP (~2.8) compared to polar groups like 4-hydroxybutyl (LogP 1.24) .
- Reactivity: The chloromethyl group in 2-chloromethyl-7-methoxy-1H-quinazolin-4-one offers a site for nucleophilic substitution, unlike the stable ether bond in the phenoxymethyl analog .
Q & A
Q. What are the common synthetic routes for 2-(phenoxymethyl)-1H-quinazolin-4-one, and how do they differ in methodology?
Answer: The synthesis of this compound can be achieved through several approaches:
- Oxidative Coupling : A green method involves reacting 2-aminobenzamide with benzyl alcohol under basic conditions (e.g., t-BuONa) with oxygen as an oxidant. This avoids toxic reagents and achieves yields up to 84% at 120°C .
- Retrosynthetic Strategies : Substituted primary amines, anthranilic acid, and benzoyl chloride are used to construct the quinazolinone core via condensation and cyclization .
- Ionic Liquid Catalysis : Reactions in ionic liquids (e.g., with iodine catalysis) enable efficient cyclization of 2-aminobenzamide and benzil derivatives, yielding dihydroquinazolinones .
- Microwave-Assisted Synthesis : Microwave irradiation reduces reaction time and improves yields for 4-phenylquinazolin-2(1H)-one derivatives, a related scaffold .
Key Considerations : Select methods based on substrate availability, environmental impact, and scalability. Green methods prioritize atom economy and avoid hazardous solvents.
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
Answer:
- NMR and IR Spectroscopy : Used to confirm molecular structure, including phenoxymethyl substituent positioning and hydrogen bonding patterns .
- X-Ray Crystallography : Resolves stereochemistry and intermolecular interactions. For example, 2-benzoyl-3-phenethyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one was structurally validated via single-crystal X-ray diffraction .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns, critical for purity assessment .
Data Interpretation : Compare experimental spectra with computational predictions (e.g., InChI, SMILES) to validate structural assignments .
Q. What safety precautions are necessary when handling this compound?
Answer:
- Hazard Classification : The compound may cause skin/eye irritation (Category 2A), respiratory tract irritation (H335), and acute oral toxicity (Category 4) .
- Handling Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. In case of exposure, rinse affected areas and consult a physician .
- Storage : Store in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Answer:
- Catalyst Screening : Test bases (e.g., t-BuONa) and transition-metal-free catalysts to enhance oxidative coupling efficiency .
- Solvent Effects : Ionic liquids improve reaction homogeneity and reduce side reactions compared to traditional solvents like DMF .
- Temperature/Time Optimization : Microwave-assisted synthesis reduces time from hours to minutes while maintaining yields >75% .
- Substrate Modification : Introducing electron-withdrawing/donating groups on the phenyl ring alters reactivity and regioselectivity .
Q. Example Table :
| Method | Yield (%) | Time (h) | Catalyst/Solvent |
|---|---|---|---|
| Oxidative Coupling | 84 | 24 | t-BuONa, O₂ |
| Ionic Liquid | 89 | 6 | [BMIM]BF₄, I₂ |
| Microwave | 78 | 0.5 | Ethanol, 150°C |
Q. How can researchers resolve contradictions in reported biological activities of quinazolin-4-one derivatives?
Answer:
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, dosage) to isolate variables. For example, anti-inflammatory activity of 2-pyridyl derivatives varied with substituent position .
- Metabolite Profiling : Use LC-MS to identify active metabolites, as some activities may arise from degradation products .
- Computational Validation : Perform molecular docking to compare binding affinities across derivatives and reconcile discrepancies in reported IC₅₀ values .
Q. What are the mechanistic challenges in studying the reactivity of this compound?
Answer:
- Intermediate Trapping : Oxidative coupling involves benzaldehyde formation from benzyl alcohol, followed by condensation and dehydrogenation. Isotopic labeling (e.g., ¹⁸O) can track oxygen sources .
- Catalytic Pathways : Iodine in ionic liquids may act as a Lewis acid, but its role in electron transfer remains debated .
- Stereochemical Outcomes : Microwave irradiation may favor specific transition states, altering diastereomer ratios compared to thermal methods .
Q. How can derivatives of this compound be rationally designed for specific biological targets?
Answer:
- Structure-Activity Relationships (SAR) : Introduce substituents at C-2 or N-3 to modulate bioactivity. For example:
- Anticancer : 2-Phenyl groups enhance topoisomerase inhibition .
- Anti-inflammatory : Electron-deficient substituents (e.g., -CF₃) improve COX-2 selectivity .
- Scaffold Hybridization : Merge quinazolinone with pyrazole or oxadiazole moieties to target kinases or antimicrobial pathways .
Q. What role do computational methods play in studying this compound?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties, aromaticity, and reaction pathways (e.g., cyclization barriers) .
- Molecular Dynamics (MD) : Simulates protein-ligand interactions for derivatives targeting enzymes like PARP or tyrosine kinase .
- QSAR Modeling : Correlates substituent effects (e.g., Hammett constants) with bioactivity to guide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
